molecular formula C14H15N5O B2391814 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine CAS No. 92295-27-7

1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine

Cat. No. B2391814
CAS RN: 92295-27-7
M. Wt: 269.308
InChI Key: GOYRWAVRZBZMIR-UHFFFAOYSA-N
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Description

1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine, also known as 1,2-diaminopropan-2-ylidene-4-phenoxybenzene guanidine, is an organic compound with the chemical formula C9H14N4O. It is a nitrogen-containing heterocyclic compound with a guanidine group, and is used as a reagent in organic synthesis. The compound is also known as 4-phenoxy-2-guanidinopropane-1,3-diamine, and has a molar mass of 202.25 g/mol. It has a melting point of 99-100 °C and is soluble in alcohols, ethers, and water.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine involves the reaction of 4-phenoxybenzaldehyde with guanidine hydrochloride to form 1-(4-phenoxyphenyl)guanidine. This intermediate is then reacted with formaldehyde and ammonium chloride to form 1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine.

Starting Materials
4-phenoxybenzaldehyde, guanidine hydrochloride, formaldehyde, ammonium chloride

Reaction
Step 1: Dissolve 4-phenoxybenzaldehyde (1.0 equiv) and guanidine hydrochloride (1.2 equiv) in ethanol and heat the mixture at reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain 1-(4-phenoxyphenyl)guanidine., Step 3: Dissolve 1-(4-phenoxyphenyl)guanidine (1.0 equiv) in methanol and add formaldehyde (1.2 equiv) and ammonium chloride (1.2 equiv). Heat the mixture at reflux for 6 hours., Step 4: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with methanol and dry under vacuum to obtain 1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine.

Scientific Research Applications

1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as peptides and amines. The compound has also been used in the synthesis of heterocyclic compounds and in the preparation of catalysts for organic reactions. In addition, the compound has been used in the synthesis of pharmaceuticals and in the synthesis of polymers.

Mechanism Of Action

1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine acts as a nucleophilic reagent, which is able to react with electrophiles. The guanidine group is able to form a covalent bond with the electrophilic center, and the resulting product is an amide or an amine. The reaction is reversible, and the product can be further modified by other reagents.

Biochemical And Physiological Effects

1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-bacterial properties. It has also been shown to inhibit the growth of cancer cells and to have antioxidant properties. In addition, the compound has been shown to have anti-tumor effects, and to be able to reduce the levels of cholesterol and triglycerides in the blood.

Advantages And Limitations For Lab Experiments

1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to obtain. In addition, it is a relatively stable compound and can be stored for extended periods of time. The compound is also soluble in a variety of organic solvents, which makes it easy to use in organic synthesis.
However, there are some limitations to the use of 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine in laboratory experiments. The compound is sensitive to light and air, and must be stored in a dark, airtight container. In addition, the compound is highly reactive and can react with other compounds in the laboratory, which can lead to unwanted side reactions.

Future Directions

1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has potential for a variety of future applications. The compound can be used in the synthesis of pharmaceuticals and in the development of new catalysts. In addition, the compound can be used in the synthesis of polymers and in the development of new materials. The compound can also be used in the development of new therapeutic agents, such as anti-inflammatory and anti-cancer drugs. Furthermore, the compound can be used in the development of new biosensors, which can be used for the detection of various analytes. Finally, the compound can be used in the development of new catalysts for organic reactions, which can be used to synthesize a variety of compounds.

properties

IUPAC Name

1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c15-13(16)19-14(17)18-10-6-8-12(9-7-10)20-11-4-2-1-3-5-11/h1-9H,(H6,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYRWAVRZBZMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine

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